molecular formula C23H24N4O5S2 B2655558 Ethyl 4-((4-((4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-15-4

Ethyl 4-((4-((4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2655558
CAS No.: 361174-15-4
M. Wt: 500.59
InChI Key: YSCJUTHTEGPXQU-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound featuring a thiazole ring, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Ethyl 4-((4-((4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-((4-((4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the sulfonyl group can form strong interactions with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((4-((4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is unique due to its combination of a thiazole ring, a sulfonyl group, and a piperazine ring, which provides a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

ethyl 4-[4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S2/c1-2-32-23(29)26-12-14-27(15-13-26)34(30,31)19-10-8-18(9-11-19)21(28)25-22-24-20(16-33-22)17-6-4-3-5-7-17/h3-11,16H,2,12-15H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCJUTHTEGPXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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